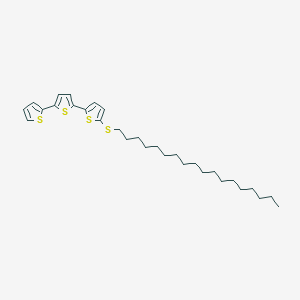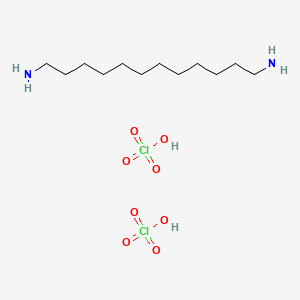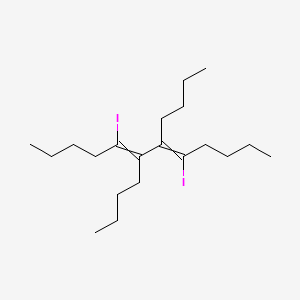
6,7-Dibutyl-5,8-diiodododeca-5,7-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dibutyl-5,8-diiodododeca-5,7-diene is a chemical compound with the molecular formula C20H36I2 It is characterized by the presence of two iodine atoms and two butyl groups attached to a dodecadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibutyl-5,8-diiodododeca-5,7-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,5-hexadiene and butyl iodide.
Iodination: The introduction of iodine atoms is achieved through an iodination reaction. This can be carried out using iodine (I2) in the presence of a suitable catalyst, such as silver nitrate (AgNO3).
Butylation: The butyl groups are introduced via a butylation reaction, which involves the reaction of the intermediate compound with butyl iodide (C4H9I) under basic conditions, typically using sodium hydride (NaH) as a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and butylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dibutyl-5,8-diiodododeca-5,7-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of deiodinated products or the reduction of double bonds.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
Oxidation: Iodinated alcohols or ketones.
Reduction: Deiodinated alkanes or alkenes.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dibutyl-5,8-diiodododeca-5,7-diene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool in medical imaging.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6,7-Dibutyl-5,8-diiodododeca-5,7-diene involves its interaction with specific molecular targets and pathways. The iodine atoms and butyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8-Diiodo-6,7-dibutyl-5,7-dodecadiene: A closely related compound with similar structural features but different reactivity.
6,7-Dibutyl-5,8-diiododeca-5,7-diene: Another similar compound with slight variations in the carbon chain length and iodine positioning.
Uniqueness
6,7-Dibutyl-5,8-diiodododeca-5,7-diene stands out due to its specific arrangement of iodine atoms and butyl groups, which confer unique chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
324743-13-7 |
|---|---|
Molekularformel |
C20H36I2 |
Molekulargewicht |
530.3 g/mol |
IUPAC-Name |
6,7-dibutyl-5,8-diiodododeca-5,7-diene |
InChI |
InChI=1S/C20H36I2/c1-5-9-13-17(19(21)15-11-7-3)18(14-10-6-2)20(22)16-12-8-4/h5-16H2,1-4H3 |
InChI-Schlüssel |
BHDPYZPPMLFIIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C(CCCC)I)C(=C(CCCC)I)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
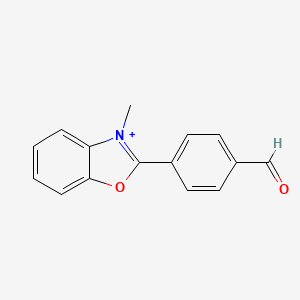
![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
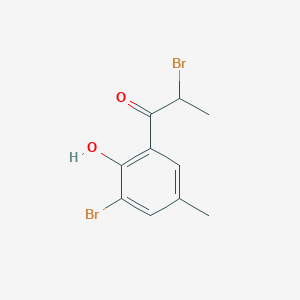

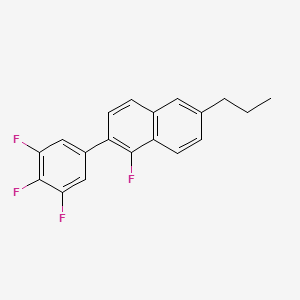
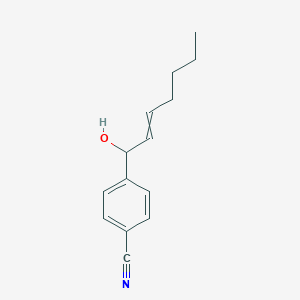
![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)
